molecular formula C16H17N5O5 B11587343 Propan-2-yl 7-(4-hydroxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Propan-2-yl 7-(4-hydroxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11587343
M. Wt: 359.34 g/mol
InChI Key: ZCSWOIWKERHAAO-UHFFFAOYSA-N
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Description

PROPAN-2-YL 7-(4-HYDROXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a nitrophenyl group, and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 7-(4-HYDROXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Introduction of the Nitro Group: Nitration of the phenyl ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with propan-2-ol under acidic conditions to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its triazolopyrimidine core is of interest for the development of new drugs with antimicrobial, antiviral, and anticancer properties.

Medicine

The compound’s potential therapeutic applications are being explored, particularly in the development of new medications targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 7-(4-HYDROXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The nitrophenyl group and triazolopyrimidine core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Nitrophenyl Derivatives: Compounds with a nitrophenyl group but different core structures.

Uniqueness

The uniqueness of PROPAN-2-YL 7-(4-HYDROXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17N5O5

Molecular Weight

359.34 g/mol

IUPAC Name

propan-2-yl 7-(4-hydroxy-3-nitrophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H17N5O5/c1-8(2)26-15(23)13-9(3)19-16-17-7-18-20(16)14(13)10-4-5-12(22)11(6-10)21(24)25/h4-8,14,22H,1-3H3,(H,17,18,19)

InChI Key

ZCSWOIWKERHAAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)OC(C)C

Origin of Product

United States

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